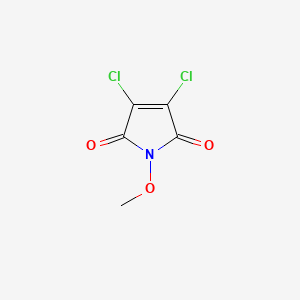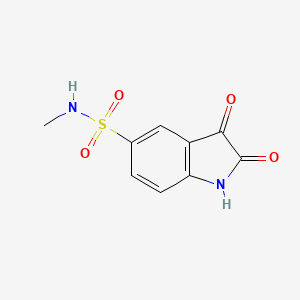
1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields, including chemistry, biology, medicine, and industry .
Méthodes De Préparation
The synthesis of 1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- involves several steps. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as using specific catalysts and solvents .
Analyse Des Réactions Chimiques
1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The sulfonic acid and methylamide groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biological assays to study enzyme activities and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activity, including antiviral, anticancer, and antimicrobial properties.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and biological context .
Comparaison Avec Des Composés Similaires
1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- can be compared with other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in agriculture.
The uniqueness of 1H-Indole-5-sulfonamide, 2,3-dihydro-N-methyl-2,3-dioxo- lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives .
Propriétés
Numéro CAS |
222036-54-6 |
|---|---|
Formule moléculaire |
C9H8N2O4S |
Poids moléculaire |
240.24 g/mol |
Nom IUPAC |
N-methyl-2,3-dioxo-1H-indole-5-sulfonamide |
InChI |
InChI=1S/C9H8N2O4S/c1-10-16(14,15)5-2-3-7-6(4-5)8(12)9(13)11-7/h2-4,10H,1H3,(H,11,12,13) |
Clé InChI |
HLPONVNGFXJYTJ-UHFFFAOYSA-N |
SMILES canonique |
CNS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C2=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
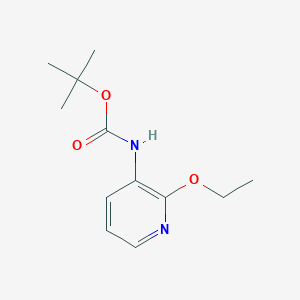
![1-[6-(Trifluoromethyl)pyridin-3-yl]cyclobutanecarboxald ehyde](/img/structure/B8369269.png)
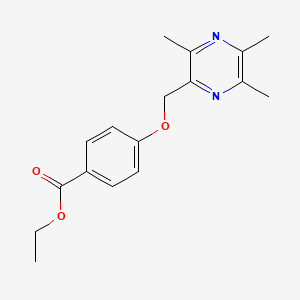
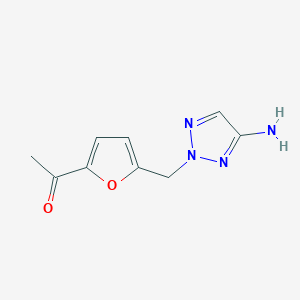
![5-(dibenzylamino)-1H-pyrrolo[2,3-c]pyridine-2-carboxaldehyde](/img/structure/B8369288.png)


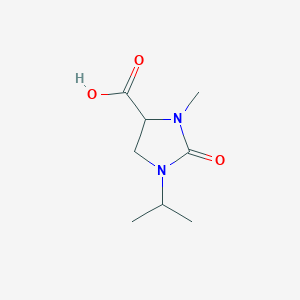

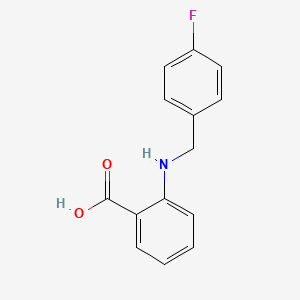
![2-(3-Fluorophenyl)-[1,3,6,2]dioxazaborocane](/img/structure/B8369328.png)

